molecular formula C8H16Cl2O B114174 Bis(4-chlorobutyl) ether CAS No. 6334-96-9

Bis(4-chlorobutyl) ether

Cat. No. B114174
CAS RN: 6334-96-9
M. Wt: 199.11 g/mol
InChI Key: PVBMXMKIKMJQRK-UHFFFAOYSA-N
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Description

Bis(4-chlorobutyl) ether, also known as 4-Chlorobutyl ether, is generally used as an ether-containing linker while synthesizing organic compounds . It has a molecular formula of C8H16Cl2O and a molecular weight of 199.12 g/mol .


Synthesis Analysis

The synthesis of Bis(4-chlorobutyl) ether involves several steps . Initially, 180.3g of dried tetrahydrofuran is added to a 1L three-necked flask and stirred. Then, 126.5g of phosphorus oxychloride is added dropwise under an ice bath. The internal temperature rises to 70°C, and 400g of 1,4-dichlorobutane is added. The mixed solution is added dropwise, and the internal temperature is controlled at 70-90°C. After the mixed solution is added, the temperature is lowered to 70°C, 300g of water is added, and the reflux is continued for 30 minutes. Unreacted tetrahydrofuran and a small amount of by-product 1,4-dichlorobutane are removed by azeotropic distillation at atmospheric pressure. The organic phase is dried over anhydrous sodium sulfate. The yield is 68.08%, and the boiling point is 84-86°C/0.5mm .


Molecular Structure Analysis

The IUPAC name for Bis(4-chlorobutyl) ether is 1-chloro-4-(4-chlorobutoxy)butane . The InChI is 1S/C8H16Cl2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2, and the InChIKey is PVBMXMKIKMJQRK-UHFFFAOYSA-N . The Canonical SMILES is C(CCCl)COCCCCl .


Chemical Reactions Analysis

Bis(4-chlorobutyl) ether is generally used as an ether-containing linker while synthesizing organic compounds .


Physical And Chemical Properties Analysis

Bis(4-chlorobutyl) ether has a boiling point of 129-131 °C/10 mmHg and a density of 1.081 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Material Applications

  • Polymer Synthesis : Bis(4-chlorobutyl) ether is utilized in synthesizing novel poly(ether imide)s, characterized by excellent solubility and thermal stability. These polymers exhibit properties suitable for creating transparent, tough, and flexible films, highlighting their potential for material science applications (Liaw et al., 2001).

  • Optical Material Development : Certain bis(ether dianhydride) monomers, related to bis(4-chlorobutyl) ether, are used to develop poly(ether imide)s with potential in optical materials. These materials demonstrate tunable refractive indices, high thermal stability, and excellent solubility, making them suitable for applications in optical devices (Yu Liu et al., 2016).

Environmental and Safety Studies

  • Wastewater Treatment : Research has explored the removal of bis(1-chloro-2-propyl) ether, a compound related to bis(4-chlorobutyl) ether, from wastewater. Techniques like sonodegradation and biodegradation have been investigated, offering insights into environmental management and safety measures for similar compounds (Iordache et al., 2009).

  • Sorption Studies in Elastomers : Bis(4-chlorobutyl) ether has been studied for its sorption properties in elastomers. This research is crucial for understanding the compound's behavior in industrial processes and its interactions with different materials, potentially impacting its safe handling and storage (Parmar et al., 2007).

  • Polymer Synthesis and Characterization : A study focusing on highly organosoluble polyimides, which involve bis(ether anhydride) compounds similar to bis(4-chlorobutyl) ether, highlights their potential in creating materials with specific properties such as high solubility and thermal stability. This research adds to the understanding of polymer chemistry and material science applications (Liaw et al., 2002).

Safety And Hazards

Bis(4-chlorobutyl) ether is harmful if swallowed and causes skin and eye irritation . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid breathing vapors or spray mist . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water and seek medical attention if irritation persists .

Future Directions

As Bis(4-chlorobutyl) ether is generally used as an ether-containing linker while synthesizing organic compounds , future research could focus on exploring its potential applications in the synthesis of new organic compounds.

properties

IUPAC Name

1-chloro-4-(4-chlorobutoxy)butane
Source PubChem
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InChI

InChI=1S/C8H16Cl2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBMXMKIKMJQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)COCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1064241
Record name Butane, 1,1'-oxybis[4-chloro-
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Molecular Weight

199.11 g/mol
Source PubChem
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Product Name

Bis(4-chlorobutyl) ether

CAS RN

6334-96-9
Record name 1,1′-Oxybis[4-chlorobutane]
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Record name Bis(4-chlorobutyl) ether
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Record name Bis(4-chlorobutyl) ether
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Record name Butane, 1,1'-oxybis[4-chloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
G KIMURA, K MIYAKE, Y INABA - Journal of Synthetic Organic …, 1964 - jstage.jst.go.jp
Conditions for syntheses of bis (4-aminobutyl) ether (BABE), bis (5-aminopentyl) ether (BAPE), bis (5-aminopentyl) thioether (BAPSE) and suberic acid by use of tetrahydrofuran (THF) …
Number of citations: 0 www.jstage.jst.go.jp
T Parmar, V Dubey, DD Agarwal - Journal of applied polymer …, 2007 - Wiley Online Library
With an aim to probe some of the safe and commercially available nonsulfur chemicals as simulants of sulfur mustard for testing of protective materials, the sorption of bis(2‐chloroethyl) …
Number of citations: 3 onlinelibrary.wiley.com
T Yamazaki, Y Wada, S Tanimoto… - Bulletin of the Chemical …, 1977 - journal.csj.jp
In the presence of a Lewis-acid catalyst, such as HgCl 2 or ZnCl 2 , cyclohexyl isocyanide reacted with chlorine and tetrahydrofuran to give, after hydrolysis, 4-chlorobutyl …
Number of citations: 2 www.journal.csj.jp
NP Abdullaev, KM Shakhidoyatov… - Chemistry of Natural …, 1977 - Springer
The reaction of α,ω-dibromoalkanes with trachelanthimidine and its derivatives and of bis (4-chlorobutyl) ether with the alkaloids lindelofine and viridiflorine have yielded bisquaternary …
Number of citations: 3 link.springer.com
L De Buyck, H De Pooter - Bulletin des Sociétés Chimiques …, 1992 - Wiley Online Library
… The distillation residue typically contained bis 4-chlorobutyl ether (1 - 3% yield). … Bis 4-chlorobutyl ether (side product) bp 128 - 132"/15 rnm. IH NMR (CDC13) : 6 1.71 (4H) m; 1.84 (4H) …
Number of citations: 7 onlinelibrary.wiley.com
Q Guo, T Miyaji, R Hara, B Shen, T Takahashi - Tetrahedron, 2002 - Elsevier
Group 5 and 6 metal chlorides such as MoCl 5 , WCl 6 , NbCl 5 and TaCl 5 were found as very efficient catalysts for acylative cleavage of the C–O bond of ethers. Compared with …
Number of citations: 94 www.sciencedirect.com
AM Usmani - Polymer-Plastics Technology and Engineering, 1982 - Taylor & Francis
… Bis-4chlorobutyl formal and bis-4-chlorobutyl ether are used in small amounts where improvement in low-temperature performance is required. Properties of important dihalides used in …
Number of citations: 76 www.tandfonline.com
CJ Pedersen - Journal of the American Chemical Society, 1967 - ACS Publications
Thirty-three cyclic polyethers, derived from aromatic vicinal diols and containing from 9 to 60 atoms including 3 to 20 oxygen atoms in the ring, have been synthesized. Some of these …
Number of citations: 896 pubs.acs.org
F Marchetti, G Pampaloni, S Zacchini - Inorganic chemistry, 2008 - ACS Publications
Reactivity of Niobium and Tantalum Pentahalides with Cyclic Ethers and the Isolation and Characterization of Intermediates in the Polymerization of Tetrahydrofuran | Inorganic …
Number of citations: 61 pubs.acs.org
NP Abdullaev, ÉK Batirov, VM Malikov… - Chemistry of Natural …, 1977 - Springer
By the reaction of α,ω-dibromoalkanes with the alkaloid lolinine, bisquaternary salts have been synthesized the hydrolysis of the acetyl group of which has led to bisquaternary salts of …
Number of citations: 1 link.springer.com

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